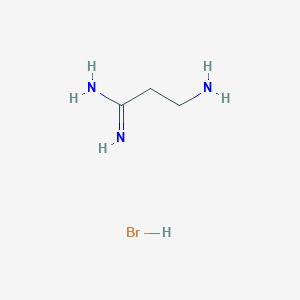

3-Aminopropanimidamide--hydrogen bromide (1/1)

Description

3-Aminopropanimidamide--hydrogen bromide (1/1) is a hydrobromide salt of an aminopropanimidamide derivative. Hydrobromide salts are commonly employed in pharmaceuticals to enhance solubility and stability . The amidine moiety is known for its strong basicity and ability to participate in hydrogen bonding, making it relevant in drug design and organic synthesis.

Properties

CAS No. |

77152-88-6 |

|---|---|

Molecular Formula |

C3H10BrN3 |

Molecular Weight |

168.04 g/mol |

IUPAC Name |

3-aminopropanimidamide;hydrobromide |

InChI |

InChI=1S/C3H9N3.BrH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H |

InChI Key |

ZETQEMOLHGSXHQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(=N)N.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropanimidamide–hydrogen bromide typically involves the reaction of 3-bromopropylamine with cyanamide under controlled conditions. The reaction proceeds as follows:

Step 1: 3-Bromopropylamine is reacted with cyanamide in an aqueous solution.

Step 2: The reaction mixture is heated to facilitate the formation of the amidine group.

Step 3: The product is then treated with hydrobromic acid to form the hydrobromide salt.

The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 3-Aminopropanimidamide–hydrogen bromide involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

General Reactivity of Hydrobromide Salts

Hydrobromide salts, such as 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CID 20135846), are commonly used in nucleophilic substitution reactions. The bromide ion acts as a leaving group, enabling alkylation or displacement reactions in organic synthesis . For example:

-

Nucleophilic substitution : Reacts with amines, alkoxides, or thiols to form new C–N, C–O, or C–S bonds.

-

Elimination reactions : Under basic conditions, β-hydrogen elimination may yield alkenes.

Hydrobromination of Alkynes

While not specific to 3-aminopropanimidamide derivatives, the hydrobromination of alkynes using HBr–DMPU (a stable aprotic HBr solution) provides a relevant framework for predicting bromide addition patterns :

-

Regioselectivity : Terminal alkynes yield Markovnikov-addition products (e.g., (1-bromovinyl)benzene) with >97:3 selectivity .

-

Stereoselectivity : Internal alkynes produce Z-isomers exclusively via an Ad₃ mechanism, indicating concerted proton and bromide transfer .

Example Reaction Table (Adapted from ):

| Substrate | Product | Yield (%) | Regioisomer Ratio |

|---|---|---|---|

| Phenylacetylene | (1-bromovinyl)benzene | 92 | 97:3 |

| 1-Phenylpropyne | α/β-bromides (Z-only) | 68 | 3:2 |

| Diphenylacetylene | Z-dibromide | 68 | – |

Functional Group Compatibility

Hydrobromide salts tolerate diverse functional groups under mild conditions:

-

Esters/amides : No cleavage observed during hydrobromination (e.g., homopropargyl ester 1b → 2b in 82% yield) .

-

Nitriles/acids : Stable under HBr–DMPU conditions (e.g., nitrile 1f → 2f in 89% yield) .

Research Gaps

No direct studies on "3-Aminopropanimidamide—hydrogen bromide (1/1)" were identified. Further investigation is needed to confirm its specific reactivity, particularly in:

-

Nucleophilic displacement with amines or alcohols.

-

Catalytic applications in alkylation or cyclization reactions.

Scientific Research Applications

3-Aminopropanimidamide–hydrogen bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amidine-containing compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Aminopropanimidamide–hydrogen bromide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Aminopropanimidamide--hydrogen bromide (1/1) with structurally or functionally related bromide-containing compounds:

Key Observations :

- Structural Diversity: While 3-Aminopropanimidamide--hydrogen bromide (1/1) features an amidine group, Sepantronium and imidazolium bromides (e.g., 1-Hexyl-3-methylimidazolium bromide) incorporate aromatic or heterocyclic frameworks. Rocuronium bromide is a steroidal neuromuscular agent, highlighting the versatility of bromide salts across drug classes.

- Solubility: Hydrobromide salts like the target compound and rocuronium bromide are typically water-soluble, facilitating intravenous administration. In contrast, Sepantronium bromide requires DMSO for dissolution, reflecting its lipophilic nature .

Biological Activity

3-Aminopropanimidamide–hydrogen bromide (1/1) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

3-Aminopropanimidamide (HBr salt) is characterized by its unique structural features that contribute to its biological activity. The compound consists of an aminopropanimidamide moiety combined with hydrogen bromide, which enhances its solubility and stability in biological systems.

The biological activity of 3-aminopropanimidamide is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit arginine-specific enzymes, impacting nitric oxide synthesis and other metabolic processes.

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating neurotransmitter release and influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study investigated the effects of 3-aminopropanimidamide on arginase activity. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in conditions like hypertension where arginine metabolism is crucial.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound. It was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings highlight its potential use as an antimicrobial agent.

Case Study 3: Cytotoxic Effects

In vitro studies on various cancer cell lines demonstrated that 3-aminopropanimidamide induces apoptosis through the activation of caspase pathways. The IC50 values ranged from 20 to 30 µM across different cell types, indicating a promising avenue for cancer therapy.

Toxicological Profile

The safety profile of 3-aminopropanimidamide is critical for its development as a therapeutic agent. Toxicological assessments indicate:

- Acute Toxicity : Limited data suggest that exposure to high concentrations can lead to respiratory irritation and other acute effects.

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health.

Table 2: Toxicological Data Overview

Q & A

Basic: What are the recommended synthetic routes for 3-Aminopropanimidamide--hydrogen bromide (1/1) in academic research?

Methodological Answer:

The compound can be synthesized via an acid-base reaction between 3-aminopropanimidamide and hydrogen bromide (HBr) under controlled conditions. Key steps include:

- Reagent Preparation : Use anhydrous HBr gas or a 48% aqueous HBr solution, ensuring stoichiometric equivalence (1:1 molar ratio).

- Reaction Setup : Conduct the reaction in an inert atmosphere (e.g., nitrogen) to prevent oxidation or moisture absorption.

- Purification : Isolate the product via vacuum filtration and recrystallization using ethanol or acetone as a solvent.

- Validation : Confirm purity via melting point analysis and NMR spectroscopy (¹H/¹³C) to verify the absence of unreacted starting materials .

Basic: What are the optimal storage conditions for 3-Aminopropanimidamide--hydrogen bromide (1/1) to ensure stability?

Methodological Answer:

- Temperature : Store at 2–8°C in a desiccator to prevent hygroscopic degradation.

- Light Sensitivity : Protect from UV exposure by using amber glass vials.

- Container : Use airtight containers with PTFE-lined caps to minimize atmospheric moisture ingress.

- Stability Monitoring : Perform periodic FT-IR analysis to detect hydrolytic byproducts (e.g., free amine or bromide ions) .

Advanced: How can researchers investigate the interaction of 3-Aminopropanimidamide--hydrogen bromide with DNA?

Methodological Answer:

To elucidate binding mechanisms, employ the following approaches:

- Spectroscopic Techniques :

- UV-Vis Titration : Monitor hypochromic or hyperchromic shifts in DNA absorption spectra (260 nm) upon ligand binding.

- Fluorescence Quenching : Use ethidium bromide (EtBr) displacement assays to assess competitive intercalation .

- Thermodynamic Studies :

- Thermal Denaturation : Measure DNA melting temperature (Tm) shifts using differential scanning calorimetry (DSC) to quantify stabilization/destabilization effects.

- Ionic Strength Variation : Adjust Na⁺ concentrations (e.g., 0.01–0.1 M) to evaluate electrostatic vs. intercalative binding contributions .

Advanced: How should researchers address discrepancies in bromide quantification during analytical studies?

Methodological Answer:

- Method Validation : Compare ion chromatography (IC) with colorimetric assays (e.g., phenol red) to identify matrix interference.

- Sample Preparation : Pre-treat samples with solid-phase extraction (SPE) to remove organic contaminants that may cross-react with bromide sensors.

- Quality Control : Use certified reference materials (CRMs) with known bromide concentrations to calibrate instruments and verify recovery rates .

Advanced: What experimental designs can differentiate between electrostatic and covalent binding modes of 3-Aminopropanimidamide--hydrogen bromide?

Methodological Answer:

- Viscosity Measurements : Intercalation increases DNA helix length, elevating solution viscosity, while electrostatic binding does not.

- Circular Dichroism (CD) : Monitor conformational changes in DNA secondary structure (e.g., B-DNA to Z-DNA transitions) induced by ligand binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and enthalpy changes (ΔH) to distinguish entropy-driven (electrostatic) vs. enthalpy-driven (intercalative) interactions .

Basic: Which spectroscopic techniques are critical for characterizing 3-Aminopropanimidamide--hydrogen bromide?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (D₂O) to resolve amine and imidamide proton environments; ¹³C NMR to confirm carbon backbone integrity.

- FT-IR : Identify N-H stretching (3100–3500 cm⁻¹) and Br⁻ counterion vibrations (600–800 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺) and isotopic patterns .

Advanced: How does ionic strength modulate the biological activity of 3-Aminopropanimidamide--hydrogen bromide?

Methodological Answer:

- Buffer Systems : Prepare phosphate-buffered saline (PBS) with Na⁺ concentrations ranging from 0.01 M to 0.2 M.

- Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics under varying ionic conditions.

- Mechanistic Insight : Higher ionic strength (≥0.1 M Na⁺) shields phosphate backbone charges, reducing electrostatic interactions and emphasizing intercalative or groove-binding modes .

Advanced: What strategies mitigate experimental artifacts in thermal denaturation studies of ligand-DNA complexes?

Methodological Answer:

- Baseline Correction : Subtract buffer-only absorbance profiles to account for solvent expansion effects.

- Controlled Heating Rates : Use a ramp rate of 0.5°C/min to ensure equilibrium conditions during Tm measurements.

- Data Normalization : Express δTm (Tm shift) as a function of ligand-to-DNA phosphate ratio (rb) to eliminate concentration-dependent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.